molecular formula C22H25NO5 B2708662 (Z)-7-((diethylamino)methyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one CAS No. 869077-22-5

(Z)-7-((diethylamino)methyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2708662
CAS No.: 869077-22-5
M. Wt: 383.444
InChI Key: SJQQZMBAEXSEHO-JAIQZWGSSA-N
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Description

The compound (Z)-7-((diethylamino)methyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a Z-configured benzylidene substituent at position 2 and a diethylamino-methyl group at position 5. Key structural features include:

  • Benzylidene moiety: The 2,4-dimethoxybenzylidene group introduces electron-donating methoxy substituents, which enhance resonance stabilization and influence electronic properties.
  • Amino group: The diethylamino-methyl substituent at position 7 increases steric bulk and lipophilicity compared to smaller alkylamino groups.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-5-23(6-2)13-17-18(24)10-9-16-21(25)20(28-22(16)17)11-14-7-8-15(26-3)12-19(14)27-4/h7-12,24H,5-6,13H2,1-4H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQQZMBAEXSEHO-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((diethylamino)methyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO5, with a molecular weight of 383.44 g/mol. The structure features a benzofuran core substituted with a diethylamino group and a methoxybenzylidene moiety, contributing to its unique biological profile.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic pathways. It appears to modulate key signaling pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
  • Case Studies : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. In one study, a concentration-dependent decrease in cell viability was observed after treatment with the compound for 48 hours.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
A549 (Lung)10Inhibition of PI3K/Akt signaling

Antimicrobial Properties

The antimicrobial activity of this compound has also been evaluated:

  • Bacterial Activity : The compound showed promising activity against Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL.
  • Fungal Activity : It exhibited antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Antioxidant Activity

Antioxidant properties are critical for mitigating oxidative stress-related diseases. The compound's antioxidant capacity was assessed using various assays:

  • DPPH Radical Scavenging Assay : The compound demonstrated a significant ability to scavenge DPPH radicals, with an IC50 value of 25 µg/mL.
  • Ferric Reducing Antioxidant Power (FRAP) : It showed a robust reducing power comparable to standard antioxidants like ascorbic acid.
Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
FRAP30

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences between the target compound and analogues from the literature:

Compound Benzylidene Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target: (Z)-7-((diethylamino)methyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one 2,4-Dimethoxy (Diethylamino)methyl C₂₁H₂₃NO₆ 385.41 Enhanced lipophilicity and electron donation; Z-configuration stabilizes geometry.
(Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluoro (Dimethylamino)methyl C₁₉H₁₈FNO₃ 327.35 Fluorine introduces electron-withdrawing effects; methyl at position 4 adds steric hindrance.
(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxy Methyl C₁₇H₁₄O₄ 282.29 Lacks amino group; 7-methyl reduces polarity; simpler substitution pattern.
(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one 2-Chloro Bis(2-methoxyethyl)amino-methyl C₂₂H₂₄ClNO₆ 433.88 Chlorine increases electron withdrawal; bulky bis-methoxyethyl group affects solubility.

Electronic and Steric Effects

  • Fluoro (2-fluoro) : Electron-withdrawing fluorine reduces electron density, which may alter binding affinity in hydrophobic pockets. Chloro (2-chloro) : Similar to fluorine but with greater steric bulk, further perturbing electronic and spatial interactions.
  • Bis(2-methoxyethyl)amino : Introduces polar methoxy groups, balancing lipophilicity and solubility.

Research Findings and Data

  • Spectroscopic Data: IR and NMR profiles of similar benzofuranones (e.g., ) suggest characteristic peaks for hydroxy (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups, with benzylidene protons appearing as singlets near δ 7.5–8.0 ppm in ¹H-NMR .
  • Theoretical Calculations : Density functional theory (DFT) studies () predict that electron-donating groups (e.g., methoxy) lower the HOMO-LUMO gap, increasing reactivity .
  • Solubility: The target’s diethylamino group likely reduces water solubility compared to bis-methoxyethyl derivatives (), necessitating formulation strategies for drug delivery .

Q & A

Q. What are the critical steps in synthesizing (Z)-7-((diethylamino)methyl)-2-(2,4-dimethoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 6-hydroxybenzofuran-3(2H)-one with 2,4-dimethoxybenzaldehyde under basic conditions (e.g., NaOH in ethanol) to form the benzylidene intermediate .
  • Step 2 : Functionalization via Mannich reaction to introduce the diethylaminomethyl group at the 7-position, requiring controlled pH and temperature to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the (Z)-isomer, confirmed by NMR and HPLC .

Key Data :

StepReaction ConditionsYield (%)Purity (HPLC)
1EtOH, NaOH, 60°C65-75≥95%
2DCM, RT, 12h50-60≥90%

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • NMR : Verify the (Z)-configuration via coupling constants (e.g., 3JH,H^3J_{H,H} for benzylidene protons) and diethylamino-methyl integration .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm1^{-1}) and carbonyl (1680–1720 cm1^{-1}) stretches .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What methods are recommended for assessing purity and stability?

  • TLC/HPLC : Monitor reaction progress and purity using silica gel TLC (ethyl acetate/hexane) or reverse-phase HPLC (C18 column, acetonitrile/water) .
  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity; analyze degradation products via LC-MS .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Example: If antiproliferative activity varies between cancer cell lines:

  • Dose-Response Analysis : Perform IC50_{50} assays with standardized protocols (e.g., MTT assay, 48–72h incubation) .
  • Mechanistic Profiling : Compare ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) to identify apoptosis pathways .
  • Control for Solubility : Use DMSO/vehicle controls to rule out solvent interference .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Modify the hydroxyl group with ester prodrugs (e.g., acetate) to enhance permeability .
  • Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles to improve solubility and prolong half-life .
  • Pharmacokinetic Analysis : Conduct IV/PO dosing in rodents with LC-MS/MS quantification of plasma levels .

Q. How can computational methods predict SAR for benzofuran derivatives?

  • Molecular Docking : Target proteins like GluN-6-P (antimicrobial) or Bcl-2 (apoptosis) using AutoDock Vina; validate with binding energy (<-8 kcal/mol) and hydrogen-bond interactions (e.g., with Cys1, Trp74) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .

Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
Bcl-2-9.2Hydrogen bonds with Asp108, hydrophobic contacts
GluN-6-P-8.7H-bonds with Cys1, π-π stacking with Trp74

Q. How to address discrepancies in spectroscopic data during characterization?

  • Dynamic NMR : Resolve tautomerism or rotational isomers by variable-temperature NMR .
  • X-ray Crystallography : Confirm absolute configuration if crystals are obtainable .
  • Cross-Validation : Compare data with structurally analogous benzofurans (e.g., (Z)-2-(4-chlorobenzylidene) derivatives) .

Methodological Guidelines

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .
  • Bioactivity Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis, colony formation for antitumor efficacy) .
  • Data Reporting : Include full spectroscopic datasets (NMR chemical shifts, IR peaks) in supplementary materials for peer review .

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